molecular formula C14H16N2O4S B2797553 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 379729-11-0

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2797553
CAS No.: 379729-11-0
M. Wt: 308.35
InChI Key: KGULTNWNSDZZGE-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H14N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate each step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide: This compound has a similar structure but with a different position of the methoxy group.

    4-amino-N-(2-methoxyphenyl)benzenesulfonamide: Another sulfonamide derivative with a different substitution pattern on the benzene ring.

Uniqueness

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups on the benzene ring, along with the sulfonamide group, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-amino-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGULTNWNSDZZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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